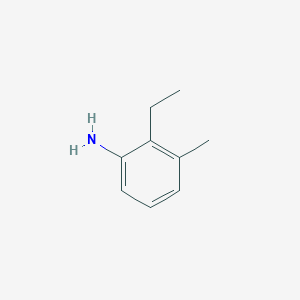

2-Ethyl-3-methylaniline

Description

2-Ethyl-3-methylaniline (C₉H₁₃N) is a substituted aniline derivative featuring an ethyl group at the 2-position and a methyl group at the 3-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as increased steric hindrance and altered electronic effects compared to simpler aniline derivatives. It is primarily utilized as a precursor in polymer synthesis, particularly in the production of methylene-bridged compounds like 4,4'-Methylenebis(this compound), which serve as crosslinking agents in polyurethane and epoxy resins .

Properties

IUPAC Name |

2-ethyl-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-7(2)5-4-6-9(8)10/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAFBGRSOLGTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of ethylbenzene to form 2-ethyl-3-nitrobenzene, followed by reduction to yield this compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethyl-3-nitrobenzene. This method is preferred due to its efficiency and scalability. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or reducing agents like iron and hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Ethyl-3-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylaniline involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the presence of the ethyl and methyl groups can affect the compound’s lipophilicity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Crystal Structure Analysis : Substituted anilines like this compound adopt all-trans conformations in solid states, stabilized by weak C–H⋯O hydrogen bonds. This contrasts with methoxy-substituted analogs (e.g., 4-methoxy-2-methylaniline), where electron-donating groups enhance crystallinity .

- Polymer Chemistry : The methylene-bridged derivative of this compound demonstrates superior thermal stability (up to 300°C) in polyurethane foams compared to analogs derived from 2,3-Dimethylaniline, making it preferable for high-temperature applications .

Biological Activity

2-Ethyl-3-methylaniline, a compound with the molecular formula C₉H₁₃N, is a member of the aniline family and is recognized for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula: C₉H₁₃N

- Molecular Weight: 135.21 g/mol

- IUPAC Name: this compound

The compound features an amino group attached to a benzene ring substituted with both ethyl and methyl groups, influencing its reactivity and biological interactions.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

The compound has shown promise in anticancer studies, particularly in inhibiting the growth of certain cancer cell lines. Its mechanism may involve the formation of adducts with DNA or proteins, leading to apoptosis in cancer cells.

3. Toxicological Effects

While it possesses beneficial biological activities, this compound also exhibits toxic effects. Studies have identified it as a potential skin irritant and respiratory sensitizer, necessitating careful handling in industrial applications.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biomolecules, enhancing its interaction with cellular components.

- Electrophilic Reactions: The presence of ethyl and methyl groups affects the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.

- Formation of Reactive Species: The compound may induce oxidative stress by generating reactive oxygen species (ROS), contributing to its anticancer activity.

Case Studies and Experimental Data

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Toxicity | Skin irritation and respiratory sensitization |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited bactericidal effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL. The compound's ability to disrupt membrane integrity was confirmed through leakage assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.